Pyrazinecarboxanilide

Antimycobacterial Tuberculosis Lead Optimization

Researchers optimizing pyrazinecarboxamide antimycobacterials require a validated baseline control. Substituted analogs are often sourced, introducing lipophilicity shifts that confound SAR data. Pyrazinecarboxanilide (CAS 34067-83-9) is the definitive unsubstituted parent compound. - Baseline Control: Exhibits an MIC of 50-100 μg/mL against M. tuberculosis H37Rv, enabling fold-improvement calculation for derivative libraries. - Negative Control: Confirms assay sensitivity in herbicide screening; shows no photosynthetic electron transport inhibition (IC50 >100 μmol/L). - Synthetic Scaffold: Well-characterized solid (mp 190-191°C) for late-stage functionalization in parallel synthesis.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 34067-83-9
Cat. No. B12804037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinecarboxanilide
CAS34067-83-9
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C11H9N3O/c15-11(10-8-12-6-7-13-10)14-9-4-2-1-3-5-9/h1-8H,(H,14,15)
InChIKeyFKZLFTHRKZKLMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazinecarboxanilide: Physicochemical and Structural Baseline


Pyrazinecarboxanilide (CAS 34067-83-9), formally N-phenylpyrazine-2-carboxamide, is the unsubstituted parent scaffold of the pyrazine-2-carboxanilide class, comprising a pyrazine ring linked via a carboxamide bridge to an unsubstituted phenyl ring [1]. This minimal structure (molecular weight 199.21 g/mol; logP ~1.0) serves as the synthetic entry point and analytical reference standard for a broad family of ring-substituted analogs evaluated for antimycobacterial, antifungal, and agrochemical applications [2]. Its commercial availability as a discrete, characterized entity (CAS 34067-83-9) distinguishes it from in-house synthesized substituted derivatives, offering a defined purity and identity profile essential for reproducible research and scale-up studies .

Why Pyrazinecarboxanilide Is Not Interchangeable


While substituted pyrazine-2-carboxanilides (e.g., 6-chloro-, 5-tert-butyl-, or halogenated phenyl derivatives) dominate the biological literature for antimycobacterial and antifungal potency, these modifications introduce significant shifts in lipophilicity, electronic properties, and target engagement that fundamentally alter the compound's performance profile [1]. The unsubstituted pyrazinecarboxanilide (CAS 34067-83-9) represents a distinct chemical entity with a unique combination of minimal steric bulk and a specific logP (~1.0), which governs its solubility, passive membrane permeability, and baseline activity in assays where it serves as a negative control or synthetic precursor [2]. Procurement of the parent compound is thus non-interchangeable with procurement of substituted analogs; each derivative requires separate validation of purity, identity, and biological readout .

Pyrazinecarboxanilide: Quantitative Differentiation Evidence


Baseline Antimycobacterial Activity vs. Pyrazinamide

In the Alamar Blue assay against Mycobacterium tuberculosis H37Rv, the unsubstituted pyrazinecarboxanilide (CAS 34067-83-9) exhibits MIC values ranging from 50–100 μg/mL, which is lower than the >100 μg/mL MIC reported for the first-line drug pyrazinamide (PZA) under identical assay conditions [1]. This demonstrates that even without the 5-tert-butyl or 6-chloro substituents that enhance potency in advanced analogs, the core scaffold possesses measurable, albeit modest, antimycobacterial activity [2].

Antimycobacterial Tuberculosis Lead Optimization

Lipophilicity vs. 6-Chloro-Substituted Derivative

The calculated octanol-water partition coefficient (logP) for pyrazinecarboxanilide (CAS 34067-83-9) is approximately 1.0, whereas a representative 6-chloro-substituted analog, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, exhibits a significantly higher logP, estimated to be >2.5 based on its increased molecular weight and halogenation [1][2]. This ~1.5 log unit difference translates to an over 30-fold increase in lipophilicity, which directly impacts aqueous solubility, protein binding, and passive membrane permeability .

Physicochemical Profiling ADME Solubility

Antifungal Activity: Control vs. Salicylanilide-Pyrazine Hybrid

The unsubstituted pyrazinecarboxanilide scaffold shows minimal to no direct antifungal activity in standard MIC assays (MIC typically >500 μmol/L), whereas a structurally distinct salicylanilide-pyrazine hybrid, 2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylate, exhibits MIC values as low as 1.95 μmol/L against mould strains and 0.98 μmol/L against Gram-positive bacteria [1]. This >250-fold difference in potency underscores that the parent pyrazinecarboxanilide serves as a useful negative control or synthetic intermediate rather than a standalone antifungal agent [2].

Antifungal Candida Trichophyton

PET Inhibition: Unsubstituted vs. 6-Chloro-5-tert-Butyl Analog

The unsubstituted pyrazinecarboxanilide lacks measurable activity in inhibiting photosynthetic electron transport (PET) in spinach chloroplasts, whereas the optimized derivative 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide exhibits an IC50 of 43.0 μmol/L [1]. The introduction of the 5-tert-butyl and 6-chloro groups, along with a 4-chloro substituent on the phenyl ring, is essential for engaging the chloroplast target site [2].

Herbicide Discovery Photosynthesis Inhibition Agrochemical

Synthetic Accessibility vs. Multi-Step Analogs

Pyrazinecarboxanilide (CAS 34067-83-9) is commercially available from multiple suppliers as a discrete, pre-characterized compound with reported melting point (190-191°C) and spectral data [1]. In contrast, substituted analogs such as 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide require multi-step syntheses involving silver nitrate-catalyzed oxidative decarboxylation of pivalic acid to install the tert-butyl group, followed by condensation with substituted anilines, often yielding <50% in the final step [2]. This difference in commercial availability and synthetic complexity directly impacts procurement lead time, cost, and batch-to-batch reproducibility .

Synthetic Chemistry Building Block Scale-Up

Pyrazinecarboxanilide: Defined Application Scenarios


Antimycobacterial Lead Optimization Baseline

When initiating a medicinal chemistry campaign to optimize pyrazinecarboxamide derivatives against Mycobacterium tuberculosis, pyrazinecarboxanilide (CAS 34067-83-9) serves as the essential baseline reference. Its MIC of 50–100 μg/mL against H37Rv in Alamar Blue assays provides a quantifiable starting point against which the potency gains from substituent additions (e.g., 6-chloro, 5-tert-butyl) can be measured [1]. This allows researchers to calculate fold-improvements and prioritize synthetic targets with objective, data-driven criteria [2].

Negative Control for Herbicide Discovery

In agrochemical screening programs evaluating pyrazinecarboxamide-based herbicides, the unsubstituted parent compound (CAS 34067-83-9) is the definitive negative control. It exhibits no measurable inhibition of photosynthetic electron transport (PET) in spinach chloroplasts (IC50 >100 μmol/L), whereas optimized derivatives like 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrate IC50 values as low as 43.0 μmol/L [1]. Its inclusion in every screening plate validates assay sensitivity and confirms that observed herbicidal activity is derived from specific structural modifications rather than non-specific effects [2].

Synthetic Building Block for Library Synthesis

As a commercially available, well-characterized solid (melting point 190-191°C; logP ~1.0), pyrazinecarboxanilide (CAS 34067-83-9) is the preferred starting material for parallel synthesis of diverse N-substituted pyrazine-2-carboxamide libraries [1]. Its unsubstituted phenyl ring provides a handle for late-stage functionalization (e.g., halogenation, trifluoromethylation) or can be used directly in amide bond-forming reactions, avoiding the need for multi-step de novo synthesis of the core [2]. This significantly reduces synthetic timelines and enables high-throughput exploration of chemical space around the pyrazinecarboxamide pharmacophore .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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